molecular formula C10H11ClN2O2 B14837192 6-Chloro-5-cyclopropoxy-N-methylnicotinamide

6-Chloro-5-cyclopropoxy-N-methylnicotinamide

Cat. No.: B14837192
M. Wt: 226.66 g/mol
InChI Key: NLNLFFXTVVMQRA-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxy-N-methylnicotinamide typically involves the reaction of 6-chloronicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-5-cyclopropoxy-N-methylnicotinamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropoxy-N-methylnicotinamide is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H11ClN2O2/c1-12-10(14)6-4-8(9(11)13-5-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,14)

InChI Key

NLNLFFXTVVMQRA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)Cl)OC2CC2

Origin of Product

United States

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